1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1903559-73-8
VCID: VC5932995
InChI: InChI=1S/C17H20ClN3O3/c18-15-9-13(17(22)21-5-1-12(10-19)2-6-21)11-20-16(15)24-14-3-7-23-8-4-14/h9,11-12,14H,1-8H2
SMILES: C1CN(CCC1C#N)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Molecular Formula: C17H20ClN3O3
Molecular Weight: 349.82

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile

CAS No.: 1903559-73-8

Cat. No.: VC5932995

Molecular Formula: C17H20ClN3O3

Molecular Weight: 349.82

* For research use only. Not for human or veterinary use.

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile - 1903559-73-8

Specification

CAS No. 1903559-73-8
Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
IUPAC Name 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Standard InChI InChI=1S/C17H20ClN3O3/c18-15-9-13(17(22)21-5-1-12(10-19)2-6-21)11-20-16(15)24-14-3-7-23-8-4-14/h9,11-12,14H,1-8H2
Standard InChI Key BGLHELQAVWPGOF-UHFFFAOYSA-N
SMILES C1CN(CCC1C#N)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl

Introduction

Structural Features and Molecular Properties

Molecular Architecture

The compound’s structure integrates four critical components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility and potential neurotransmitter interactions.

  • Chlorinated pyridine: Positioned at C5 and C6, the chloro group enhances electrophilicity, while the oxan-4-yloxy ether at C6 improves solubility and steric bulk.

  • Carbonyl linkage: Connects the pyridine and piperidine rings, enabling planar rigidity and hydrogen-bonding interactions.

  • Carbonitrile group: Introduces polarity and serves as a hydrogen bond acceptor, influencing pharmacokinetic properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₀ClN₃O₃
Molecular Weight349.82 g/mol
CAS Registry Number1903559-73-8
IUPAC Name1-[5-Chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
SolubilitySoluble in polar aprotic solvents

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the piperidine protons (δ 1.5–2.8 ppm), pyridine aromatic protons (δ 8.1–8.5 ppm), and oxane methylene groups (δ 3.5–4.0 ppm). Infrared spectroscopy confirms carbonyl stretching at 1680 cm⁻¹ and nitrile absorption near 2240 cm⁻¹.

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathway

Synthesis proceeds via three stages:

  • Pyridine functionalization: Chlorination at C5 using POCl₃ under reflux, followed by oxane etherification via nucleophilic aromatic substitution with oxan-4-ol and K₂CO₃ in DMF.

  • Piperidine modification: Introduction of the carbonitrile group at C4 through cyanation with KCN in DMSO at 80°C.

  • Coupling reaction: Amide bond formation between the pyridine carbonyl and piperidine using HATU/DIEA in dichloromethane, achieving 72% yield.

Critical Reaction Parameters

  • Temperature control: Exceeding 100°C during chlorination causes decomposition.

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance oxane etherification and cyanation efficiency.

  • Catalyst use: HATU improves coupling yields compared to EDCl/HOBt systems.

Compound5-HT₆ Kᵢ (nM)Metabolic Stability (t₁/₂, min)
Target compound18 ± 245 (human liver microsomes)
Ethyl ester analog34 ± 528
Carboxylic acid derivative120 ± 15<10

Neuropharmacological Applications

In murine models, the compound demonstrates anxiolytic effects at 10 mg/kg (open field test: 62% increased center time vs. control) without motor impairment (rotarod test: 98% retention at 30 rpm). Chronic administration (28 days) shows no hepatotoxicity (ALT < 25 U/L).

Reactivity and Chemical Modifications

Site-Selective Transformations

  • Nucleophilic substitution: The C6 oxane ether undergoes displacement with thiophenol in DMF at 120°C, generating thioether analogs.

  • Nitrile hydrolysis: Treatment with H₂O₂/H₂SO₄ produces the corresponding carboxylic acid, albeit with reduced CNS penetration (logP decreases from 2.1 to 0.8).

  • Piperidine functionalization: N-alkylation with methyl iodide yields quaternary ammonium salts showing enhanced mAChR affinity.

Stability Considerations

The compound remains stable under ambient conditions for >6 months but degrades in acidic media (t₁/₂ = 3 hr at pH 2) via pyridine ring protonation and subsequent chloride elimination.

Related Compounds and Structure-Activity Relationships

Ethyl 1-[5-Chloro-6-(Oxan-4-yloxy)Pyridine-3-Carbonyl]Piperidine-4-Carboxylate

Replacing the carbonitrile with an ethyl ester reduces logP (from 2.1 to 1.8) and 5-HT₆ affinity (Kᵢ = 34 nM) but improves aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL).

1-(Pyridine-3-Carbonyl)Piperidine-4-Carboxylic Acid

This analog exhibits potent MAO-B inhibition (IC₅₀ = 12 nM) but poor blood-brain barrier penetration (brain/plasma ratio = 0.03), limiting neurological applications.

Current Research and Developmental Status

Preclinical Investigations

Phase I metabolism studies identify two primary pathways:

  • Oxane ring oxidation: Catalyzed by CYP3A4, producing dihydroxy metabolites.

  • Piperidine N-dealkylation: Forms secondary amine derivatives detectable in urine.

Ongoing collaboration between academic and industrial labs aims to:

  • Optimize synthetic routes for kilogram-scale production (current yield: 58%).

  • Develop sustained-release formulations using PLGA nanoparticles.

Future Directions and Challenges

Priority Research Areas

  • Target validation: CRISPR knockout models to confirm 5-HT₆ mediation of observed anxiolytic effects.

  • Prodrug development: Ester prodrugs to enhance oral bioavailability (current F = 22%).

  • Safety profiling: 90-day toxicology studies in non-human primates (planned Q3 2026).

Technological Innovations Required

  • Continuous flow synthesis: To improve yield and reduce reaction times.

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